Dabcyl-DT cep

Beschreibung

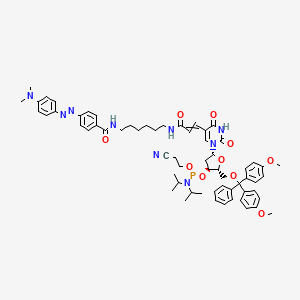

Dabcyl-DT CEP (CAS No. 316121-62-7) is a modified deoxyribonucleotide analog widely used in biomedical research, particularly in the design of fluorogenic probes for enzymatic and molecular assays. Its molecular formula is C₆₃H₇₆N₉O₁₀P, with a molecular weight of 1150.32 g/mol . Structurally, Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) is conjugated to the thymine base at the C5 position of deoxythymidine (dT) via an aminohexyl linker . This modification enables this compound to act as a fluorescence quencher in Förster Resonance Energy Transfer (FRET)-based systems, where it is typically paired with a fluorophore such as 6-carboxyfluorescein-dT (FAM-dT) .

This compound is synthesized using solid-phase DNA synthesis protocols, where Dabcyl-dT amidite is incorporated into oligonucleotides during automated synthesis . Its primary applications include:

Eigenschaften

CAS-Nummer |

316121-62-7 |

|---|---|

Molekularformel |

C63H76N9O10P |

Molekulargewicht |

1150.3 g/mol |

IUPAC-Name |

N-[6-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |

InChI |

InChI=1S/C63H76N9O10P/c1-44(2)72(45(3)4)83(80-40-16-37-64)82-56-41-59(81-57(56)43-79-63(48-17-12-11-13-18-48,49-22-32-54(77-7)33-23-49)50-24-34-55(78-8)35-25-50)71-42-47(61(75)67-62(71)76)21-36-58(73)65-38-14-9-10-15-39-66-60(74)46-19-26-51(27-20-46)68-69-52-28-30-53(31-29-52)70(5)6/h11-13,17-36,42,44-45,56-57,59H,9-10,14-16,38-41,43H2,1-8H3,(H,65,73)(H,66,74)(H,67,75,76)/t56-,57+,59+,83?/m0/s1 |

InChI-Schlüssel |

HUDRQNOGHSPZBG-OCPOGECJSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt hauptsächlich Substitutionsreaktionen, bei denen die Dabcyl-Gruppe an das dT-Molekül gebunden wird. Es unterliegt aufgrund seiner stabilen chemischen Struktur typischerweise nicht Oxidations- oder Reduktionsreaktionen.

Häufige Reagenzien und Bedingungen: Die gängigen Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen wasserfreies Acetonitril, Tetrahydrofuran (THF) und Phosphoramidit-Derivate. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer inerten Atmosphäre, um Oxidation zu verhindern, und die Gewährleistung wasserfreier Bedingungen, um Hydrolyse zu vermeiden.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist das Dabcyl-DT-Phosphoramidit, das zur weiteren Synthese von Oligonukleotiden für verschiedene Anwendungen verwendet werden kann.

Analyse Chemischer Reaktionen

Types of Reactions: Dabcyl-DT cep primarily undergoes substitution reactions, where the Dabcyl group is attached to the dT molecule. It does not typically undergo oxidation or reduction reactions due to its stable chemical structure .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include anhydrous acetonitrile, tetrahydrofuran (THF), and phosphoramidite derivatives. The reaction conditions involve maintaining an inert atmosphere to prevent oxidation and ensuring anhydrous conditions to avoid hydrolysis .

Major Products Formed: The major product formed from the synthesis of this compound is the Dabcyl-DT phosphoramidite, which can be further used in the synthesis of oligonucleotides for various applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Quencher in Molekularen Beacons. Wenn sich der Molekulare Beacon in seiner geschlossenen Konformation befindet, löscht die Dabcyl-Gruppe die Fluoreszenz des angehängten Fluorophors. Nach Hybridisierung mit der Zielsequenz erfährt der Beacon eine Konformationsänderung, die die Dabcyl-Gruppe vom Fluorophor trennt und Fluoreszenz ermöglicht. Dieser Mechanismus basiert auf den Prinzipien des FRET, bei dem Energietransfer zwischen dem Fluorophor und dem Quencher stattfindet.

Wirkmechanismus

The mechanism of action of Dabcyl-DT cep involves its role as a quencher in molecular beacons. When the molecular beacon is in its closed conformation, the Dabcyl group quenches the fluorescence of the attached fluorophore. Upon hybridization with the target sequence, the beacon undergoes a conformational change, separating the Dabcyl group from the fluorophore and allowing fluorescence to occur. This mechanism is based on the principles of FRET, where energy transfer occurs between the fluorophore and the quencher .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The functional and structural properties of Dabcyl-DT CEP are best understood in comparison to its most frequently paired counterpart, FAM-dT, and other related quenchers or modified nucleotides.

Table 1: Comparative Analysis of this compound and FAM-dT

Key Findings from Comparative Studies

Functional Synergy in Probes :

- This compound and FAM-dT are interdependent in fluorogenic probes. Intact probes exhibit quenched fluorescence due to proximity between Dabcyl (quencher) and FAM (fluorophore). Cleavage of the probe increases the distance between the two, restoring fluorescence by up to six-fold .

- Control experiments with unmodified substrates (e.g., G-U19 lacking Dabcyl/FAM) confirm that both groups are essential for fluorescence-based assays .

Critical Role in Enzyme Activity: In deoxyribozyme constructs (e.g., EC34, EC35), removal of either Dabcyl or fluorescein abolishes self-cleaving activity, indicating their structural necessity beyond quenching .

Assay Optimization :

- This compound is preferred over alternative quenchers in coupled enzyme assays due to its compatibility with FAM-dT and minimal interference in kinetic studies of human thymine DNA glycosylase (hTDG) and apurinic/apyrimidinic endonuclease 1 (hAPE1) .

Synthetic Considerations :

- Both this compound and FAM-dT are synthesized using standardized amidite chemistry, ensuring high incorporation efficiency during oligonucleotide synthesis .

Comparison with Non-Nucleotide Quenchers

- Disperse Black 2 (CAS No. 1415097-34-5), a non-nucleotide azobenzene derivative, is categorized as a dye/metabolite and lacks the structural integration required for nucleic acid probes . Unlike this compound, it cannot be directly incorporated into DNA/RNA sequences.

Research Implications and Limitations

- Advantages of this compound :

- Enables real-time, high-sensitivity detection of enzymatic activity.

- Synergistic with FAM-dT for FRET-based applications.

- Limitations :

- Restricted to systems compatible with FAM-dT; alternative fluorophores (e.g., Cy5) may require different quenchers.

- High molecular weight may affect oligonucleotide solubility or hybridization kinetics.

Biologische Aktivität

Dabcyl-DT cep is a compound that has garnered attention in various biological applications, primarily due to its role as a quencher in fluorescence resonance energy transfer (FRET) assays. This article provides an in-depth exploration of its biological activity, including its mechanisms, applications, and relevant case studies.

Overview of this compound

Dabcyl (4-(dimethylamino)phenyl) is a well-known fluorescent quencher used in molecular biology. When conjugated with oligonucleotides, such as in the this compound compound, it serves critical roles in detecting nucleic acids and studying molecular interactions. The DT cep portion refers to a specific oligonucleotide sequence that can be functionalized for various biochemical applications.

The biological activity of this compound is primarily based on its ability to quench fluorescence through energy transfer mechanisms. The efficiency of quenching is influenced by several factors:

- Distance between donor and acceptor : The FRET process is highly distance-dependent; optimal quenching occurs when the donor (fluorescent dye) and acceptor (Dabcyl) are within 1-10 nm.

- Environmental conditions : Factors such as pH, ionic strength, and the presence of other molecules can affect the quenching efficiency.

- Conformation of the oligonucleotide : The structural arrangement of the oligonucleotide can influence how effectively Dabcyl interacts with the fluorescent donor.

Applications

This compound has several notable applications in biological research:

- Nucleic Acid Detection : It is commonly used in quantitative PCR and other nucleic acid detection methods where real-time monitoring is essential.

- Molecular Probes : The compound can be utilized to design probes for detecting specific RNA or DNA sequences in various samples.

- Cellular Studies : By tagging with fluorescent dyes, researchers can study cellular processes such as gene expression and protein interactions.

Case Study 1: Detection of Specific RNA Sequences

In a study published by AAT Bioquest, researchers demonstrated the use of this compound in detecting specific RNA sequences using FRET-based assays. The results indicated that the compound could efficiently quench fluorescence from a nearby donor molecule, allowing for sensitive detection of target RNA sequences even at low concentrations .

Case Study 2: Application in Cancer Research

Another significant application was reported in cancer research, where this compound was employed to monitor gene expression levels associated with tumor progression. The study highlighted that the compound enabled real-time tracking of mRNA levels in live cells, providing insights into the dynamics of cancer-related genes .

Research Findings

Recent advancements have focused on enhancing the properties of this compound for improved performance:

- Increased Quenching Efficiency : Modifications to the chemical structure have been explored to enhance quenching capabilities without compromising stability .

- Broadening the Spectral Range : Researchers are investigating combinations with other fluorophores to extend the applicability across different wavelengths, making it suitable for multiplex assays .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common FRET pairs:

| Characteristic | This compound | Other Common Quenchers |

|---|---|---|

| Quenching Mechanism | FRET | FRET |

| Optimal Distance | 1-10 nm | 1-10 nm |

| Stability | High | Variable |

| Application Scope | Nucleic acid detection | Broad (including proteins) |

| Sensitivity | High | Moderate to High |

Q & A

Basic Research Questions

Q. How can researchers establish the predictive validity of Dabcyl-DT Cep in clinical outcomes, and what statistical methods are recommended for correlation analysis?

- Methodological Answer : To validate this compound's predictive utility, design cohort studies comparing its levels (e.g., via immunoassays or chromatography) against clinical endpoints (e.g., mortality, organ dysfunction). Use Spearman’s rank correlation for non-parametric data to assess associations, as done for albumin-creatinine ratio (ACR) in pediatric ICU studies . Receiver Operating Characteristic (ROC) curves can determine optimal cutoff values for sensitivity/specificity, with area-under-the-curve (AUC) comparisons to established biomarkers . Ensure standardized measurement protocols to minimize variability, referencing guidelines for experimental rigor .

Q. What experimental design considerations are critical when assessing this compound’s role in disease progression?

- Methodological Answer : Adopt a cross-sectional or longitudinal design with matched controls. For example, in ICU studies, collect samples at admission and serially to track this compound dynamics. Use inclusion/exclusion criteria (e.g., excluding patients with pre-existing renal dysfunction) to isolate its specific prognostic value, as seen in ACR studies . Power calculations (e.g., z=1.96, 95% confidence) are essential to determine sample size, ensuring statistical validity . Report methodologies in detail (e.g., assay conditions, calibration) to enable replication .

Q. How can researchers standardize this compound measurement across laboratories to ensure reproducibility?

- Methodological Answer : Follow standardized protocols for sample collection (e.g., timed urine/blood samples), storage (-80°C for stability), and analysis (e.g., mass spectrometry with internal standards). Use certified reference materials and inter-laboratory validation, as emphasized in biomarker studies . Document all steps per journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility) .

Advanced Research Questions

Q. How can contradictions in this compound’s prognostic value across studies be resolved?

- Methodological Answer : Conduct meta-analyses to harmonize conflicting data, adjusting for covariates (e.g., age, comorbidities). For instance, ACR’s predictive utility varied by patient demographics and timing of measurement . Use multivariate regression to identify confounding factors (e.g., sepsis severity) and subgroup analyses to refine predictive thresholds. Transparently report limitations (e.g., single-center bias) to contextualize findings .

Q. What strategies optimize this compound’s integration into multi-marker predictive models?

- Methodological Answer : Combine this compound with established biomarkers (e.g., inflammatory cytokines, organ dysfunction scores) using machine learning (e.g., random forests) to improve predictive accuracy. Validate models in independent cohorts, as done for PRISM/PELOD scores in pediatric ICU studies . Compare AUC improvements and net reclassification indices to quantify added value .

Q. How should longitudinal studies be designed to evaluate this compound’s temporal relationship with clinical deterioration?

- Methodological Answer : Implement frequent sampling (e.g., hourly/daily measurements) to capture dynamic changes, paired with time-to-event analyses (e.g., Cox proportional hazards). For example, ACR’s prognostic significance increased with serial measurements . Use mixed-effects models to account for intra-patient variability and treatment effects .

Q. What mechanistic studies are needed to link this compound to pathophysiological pathways?

- Methodological Answer : Employ in vitro models (e.g., endothelial cell cultures) to test this compound’s role in pathways like inflammation or coagulation, mirroring microalbuminuria’s association with capillary leakage . Use knockout models or siRNA silencing to establish causality. Pair with omics (e.g., proteomics) to identify interacting molecules .

Methodological Guidelines

- Data Analysis : Use non-parametric tests (Mann-Whitney U) for skewed distributions and ROC curves for cutoff optimization .

- Reporting : Adhere to STROBE guidelines for observational studies, detailing inclusion/exclusion criteria, assay protocols, and statistical methods .

- Ethics : Obtain IRB approval and informed consent, particularly for vulnerable populations (e.g., pediatric ICU patients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.